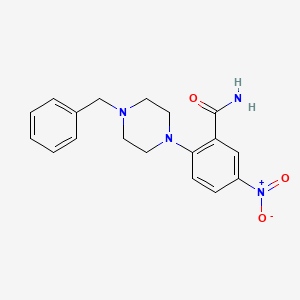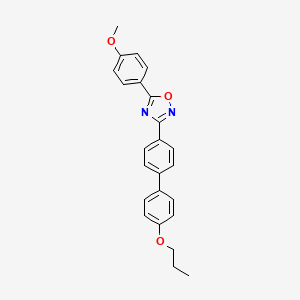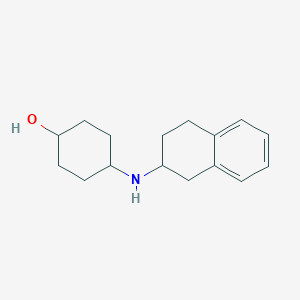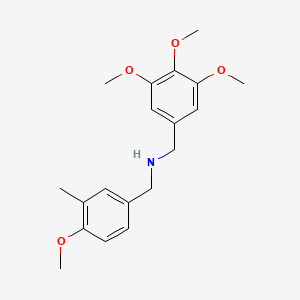
2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide (BPN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BPN is a small molecule that has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
作用机制
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by targeting multiple signaling pathways. For instance, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway involved in cell proliferation and survival. This compound has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For instance, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to exhibit antioxidant effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the significant advantages of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide is its small molecular weight, which makes it easy to synthesize and modify. This compound is also relatively stable and can be stored for an extended period. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to work with in aqueous solutions. This can be overcome by using organic solvents such as DMSO or ethanol.
未来方向
There are several future directions for research on 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide. One of the most significant areas of research is the development of this compound derivatives with improved solubility and pharmacokinetic properties. This will enable the development of more effective this compound-based drugs for the treatment of cancer and other diseases.
Another area of research is the elucidation of the exact mechanism of action of this compound. This will provide a better understanding of the biological pathways targeted by this compound and how it exerts its effects.
In conclusion, this compound is a promising candidate for biomedical research due to its various biological activities. The synthesis of this compound is relatively straightforward, and it has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective effects. However, there is still much to be learned about the mechanism of action of this compound, and future research is needed to develop more effective this compound-based drugs.
合成方法
The synthesis of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide involves the reaction of 5-nitroanthranilic acid with benzyl chloride in the presence of sodium hydroxide to form 5-benzyl-2-nitrobenzoic acid. This is followed by the reaction of the acid with piperazine in the presence of thionyl chloride to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the ratio of reactants.
科学研究应用
2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide has been shown to exhibit various biological activities that make it a promising candidate for biomedical research. One of the most significant applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It achieves this by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c19-18(23)16-12-15(22(24)25)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXCYCXVNBGXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201300 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4967060.png)

![2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4967075.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4967081.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4967102.png)
![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4967105.png)

![ethyl 7-bromo-4,10-bis(4-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4967114.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B4967120.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B4967129.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4967130.png)
![2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4967134.png)
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone](/img/structure/B4967137.png)
